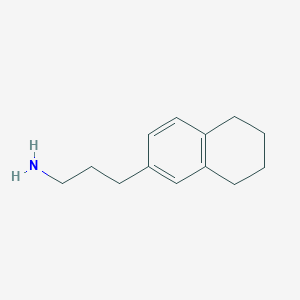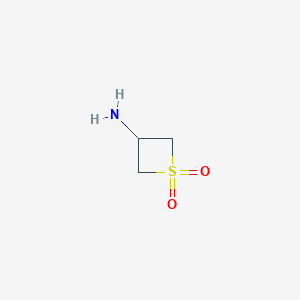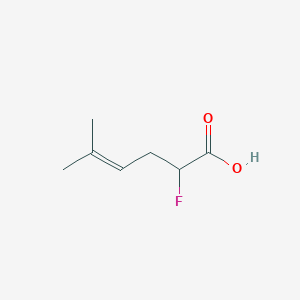![molecular formula C13H10FNO4S B1465883 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid CAS No. 1350988-85-0](/img/structure/B1465883.png)
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid
Übersicht
Beschreibung
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Kinetics
- The study of the electrochemical reduction of similar compounds, like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, provides insights into the electrochemical behavior and kinetics of related compounds. These studies are crucial in understanding the reactions and properties of such chemicals (Mandić, Nigović, & Šimunić, 2004).
Herbicidal Properties
- Research on the introduction of fluorine atoms into benzoic acid derivatives, like bentranil, shows that such modifications can significantly alter herbicidal properties. This is relevant for the development of new agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).
Receptor Selective Antagonists
- Studies on analogs of this compound, focusing on the replacement of the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties, have led to the discovery of new EP1 receptor selective antagonists. This is particularly relevant in medicinal chemistry and pharmacology (Naganawa et al., 2006).
Synthesis and Antimicrobial Activity
- Innovative synthesis methods of related compounds and their potential antimicrobial activity are areas of active research. Studies like the synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid highlight the chemical versatility and potential applications in biomedicine (Kariuki et al., 2022).
Sulfonation Techniques
- Research on copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives sheds light on innovative methods in organic synthesis, which is critical for the development of new compounds (Liu et al., 2015).
Green Synthesis Methods
- Efforts to develop eco-friendly synthesis methods for sulfonamide and sulfonate derivatives are significant for sustainable chemistry. Such studies also focus on high yield and purity, which are crucial for industrial applications (Almarhoon et al., 2019).
Analytical Derivatization in Liquid Chromatography
- The development of new sulfonate reagents for analytical derivatization in liquid chromatography highlights the compound's role in enhancing analytical methods, crucial for chemical analysis and quality control in various industries (Wu et al., 1997).
Carbohydrate Chemistry
- In carbohydrate chemistry, protected glycosyl donors based on similar sulfonamide structures are being synthesized, demonstrating the compound's utility in complex organic synthesis and drug development (Spjut, Qian, & Elofsson, 2010).
Wirkmechanismus
Target of Action
The primary target of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein maturation.
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its function .
Result of Action
Given its target, it is likely that the compound affects protein maturation processes, which could have downstream effects on various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also recommended to store the compound in a corrosive resistant container with a resistant inner liner .
Biochemische Analyse
Biochemical Properties
2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the enzyme, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby impacting cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVPTRFUYYNJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
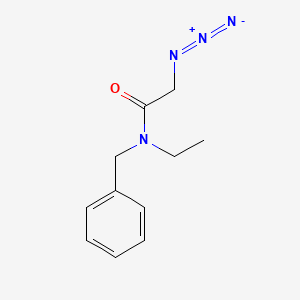
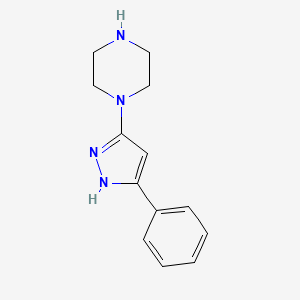
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

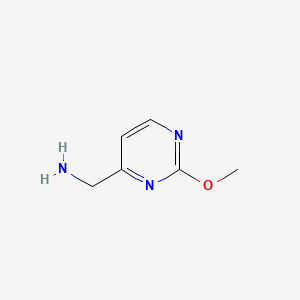
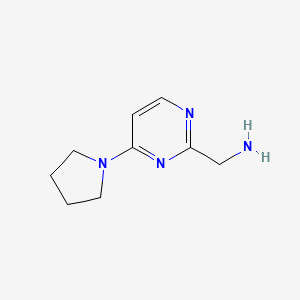
![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)


